H3K4(Me2) (1-20) refers to a specific post-translational modification of the histone protein H3, particularly involving the dimethylation of lysine 4. This modification is part of a broader category of histone methylations that play critical roles in gene regulation and chromatin structure. Histone methylation, especially at H3K4, is associated with active transcription and is a key marker for enhancers and promoters in eukaryotic cells. The understanding of this modification has been enhanced by biochemical studies and structural analyses, which have elucidated the mechanisms behind its addition and removal.
The information regarding H3K4 dimethylation derives from various scientific studies that explore its biological significance, enzymatic mechanisms, and implications in gene expression regulation. Key studies include analyses of histone methyltransferases responsible for adding methyl groups to this specific lysine residue, as well as investigations into the functional consequences of these modifications on chromatin dynamics and transcriptional activity .
H3K4(Me2) falls under the classification of post-translational modifications (PTMs) of histones, specifically categorized as a lysine methylation. It is one of three states of methylation for lysine 4 on histone H3: monomethylation (H3K4me1), dimethylation (H3K4me2), and trimethylation (H3K4me3). Each state is associated with distinct biological functions, with H3K4me2 often marking active enhancers and poised promoters .
The synthesis of H3K4(Me2) typically involves the action of specific histone methyltransferases. These enzymes catalyze the transfer of methyl groups from S-adenosylmethionine to the lysine residue on histone proteins. The primary methyltransferases implicated in this process include members of the SET domain family, such as MLL (mixed lineage leukemia) complexes.
The molecular structure of H3K4(Me2) involves a lysine side chain that has two methyl groups attached to its nitrogen atom, resulting in a positively charged residue. This modification alters the interaction between histones and DNA, influencing chromatin structure.
This representation highlights the core structure of the modified lysine residue within the histone tail.
The primary reactions involving H3K4(Me2) include:
The specificity and efficiency of these reactions depend on various factors including enzyme concentration, substrate availability, and cellular conditions such as pH and temperature.
The mechanism by which H3K4(Me2) influences gene expression involves several steps:
Studies have shown that regions enriched in H3K4(Me2) correlate with increased transcriptional activity, highlighting its role as an enhancer mark in various biological contexts .
Relevant data from studies indicate that alterations in H3K4 dimethylation levels can significantly impact chromatin accessibility and gene expression profiles .
H3K4(Me2) is extensively studied in various fields including:
Research continues to uncover new roles for H3K4 dimethylation in health and disease, emphasizing its importance as a biomarker for active regulatory regions within the genome .
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